ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate
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Overview
Description
Ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the benzoate group: This step typically involves esterification reactions using ethyl alcohol and benzoic acid derivatives.
Functionalization of the side chains:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methallyl alcohol:
3-Bromo-2-methylpropene: This compound also contains the 2-methylprop-2-en-1-yl group and is used in various synthetic applications.
Uniqueness
Ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N5O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[4-methyl-2-(2-methylprop-2-enyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-19(28)14-6-8-15(9-7-14)24-10-11-25-16-17(22-20(24)25)23(4)21(29)26(18(16)27)12-13(2)3/h6-9H,2,5,10-12H2,1,3-4H3 |
InChI Key |
XFAOHJLHDYJGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C |
Origin of Product |
United States |
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